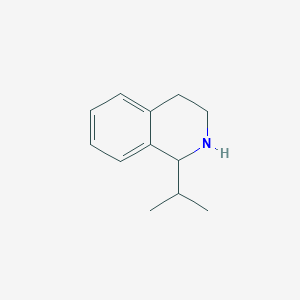

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline

描述

Structure

2D Structure

属性

IUPAC Name |

1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSAVXFMPOZYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=CC=CC=C2CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isopropyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogs

Classical and Modern Approaches to the Tetrahydroisoquinoline Core

The construction of the 1,2,3,4-tetrahydroisoquinoline (B50084) core is a well-established field in organic synthesis, with several named reactions serving as the foundation for both traditional and contemporary methodologies. These methods are broadly applicable to the synthesis of 1-substituted THIQs, including the 1-isopropyl variant.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines. wikipedia.orgorganic-chemistry.orgjk-sci.com The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a strong Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgjk-sci.com

For the synthesis of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline, the process would commence with the acylation of a suitable β-phenylethylamine with isobutyryl chloride or a related acylating agent to form the corresponding N-(2-phenylethyl)isobutyramide. This amide precursor is then subjected to the Bischler-Napieralski cyclization conditions to yield 1-isopropyl-3,4-dihydroisoquinoline (B8768844). Subsequent reduction of the imine bond, commonly achieved with reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, affords the target this compound. rsc.org

Table 1: Key Steps in the Bischler-Napieralski Route to this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Amide Formation | β-phenylethylamine, Isobutyryl chloride, Base | N-(2-phenylethyl)isobutyramide |

| 2 | Cyclization | POCl₃ or P₂O₅, Reflux | 1-Isopropyl-3,4-dihydroisoquinoline |

| 3 | Reduction | NaBH₄ or H₂/Catalyst | This compound |

Variants of the Bischler-Napieralski reaction have been developed to improve yields and expand the substrate scope. The use of milder condensing agents and microwave-assisted heating can accelerate the reaction and lead to cleaner product formation. organic-chemistry.org

Pictet-Spengler Reaction and Biocatalytic Applications

The Pictet-Spengler reaction provides a direct route to 1,2,3,4-tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnumberanalytics.com To synthesize this compound via this method, a β-phenylethylamine is reacted with isobutyraldehyde.

The reaction proceeds through the initial formation of a Schiff base (iminium ion) intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. wikipedia.org The reaction conditions can vary from harsh (refluxing in strong acids like HCl or trifluoroacetic acid) to milder, near-physiological pH, depending on the reactivity of the aromatic ring of the β-phenylethylamine. wikipedia.orgdepaul.edu Electron-rich aromatic rings facilitate the cyclization under milder conditions. wikipedia.orgchemeurope.com

Table 2: Pictet-Spengler Synthesis of this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

| β-Phenylethylamine | Isobutyraldehyde | Acid catalyst (e.g., HCl, TFA), Heat | This compound |

In recent years, biocatalytic versions of the Pictet-Spengler reaction have emerged as powerful tools for the synthesis of chiral tetrahydroisoquinolines. Enzymes such as norcoclaurine synthase (NCS) have been shown to catalyze the condensation of dopamine (B1211576) with various aldehydes to produce optically active tetrahydroisoquinolines. rsc.org While the substrate scope of these enzymes is still being explored, their potential for the enantioselective synthesis of this compound is an area of active research. The use of biocatalysts offers the advantages of high stereoselectivity and environmentally benign reaction conditions. rsc.org

Reductive Cyclization and Other Ring-Forming Reactions

Reductive cyclization methods offer alternative pathways to the tetrahydroisoquinoline core. One such approach involves the cyclization of an intermediate generated from the reduction of a suitable precursor. For instance, a diastereoselective reductive cyclization of a carbamate (B1207046) followed by an acid-mediated cyclization has been utilized in the synthesis of complex tetrahydroisoquinoline alkaloids. acs.org

Another strategy is intramolecular reductive amination, where a precursor containing both an amino and a carbonyl group (or a group that can be converted to a carbonyl) undergoes cyclization and reduction in a single step or a one-pot sequence. rsc.org This method can be highly efficient for the construction of the tetrahydroisoquinoline ring system.

Radical cyclization reactions have also been employed for the enantioselective synthesis of 1-substituted tetrahydroisoquinolines. bohrium.com This approach involves the generation of an aryl radical from a suitable precursor, which then undergoes an intramolecular cyclization to form the tetrahydroisoquinoline ring with high stereocontrol. bohrium.com

Stereoselective Synthesis of Chiral Tetrahydroisoquinoline Systems

The biological activity of many tetrahydroisoquinoline derivatives is highly dependent on their stereochemistry at the C1 position. Consequently, significant research has been directed towards the development of stereoselective methods for the synthesis of chiral 1-substituted tetrahydroisoquinolines, including the 1-isopropyl analog.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a chiral molecule from an achiral starting material, often employing a chiral catalyst or auxiliary. In the context of this compound, several asymmetric strategies can be envisioned.

One of the most effective methods is the asymmetric hydrogenation of a prochiral 1-isopropyl-3,4-dihydroisoquinoline intermediate, typically derived from a Bischler-Napieralski reaction. unimi.it This transformation is often catalyzed by chiral transition metal complexes, such as those based on iridium or rhodium, with chiral phosphine (B1218219) ligands. unimi.itnih.gov These catalysts can achieve high enantioselectivities, providing access to either enantiomer of the target compound by selecting the appropriate catalyst configuration. dicp.ac.cn

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemical outcome of a subsequent reaction, and then removed. For the synthesis of 1-substituted THIQs, a chiral auxiliary can be attached to the nitrogen atom of the β-phenylethylamine precursor prior to a Pictet-Spengler reaction, thereby inducing diastereoselectivity in the cyclization step. rsc.org

Enantioselective Methodologies and Chiral Resolution

Enantioselective methodologies aim to directly produce one enantiomer of a chiral product in excess over the other. As mentioned, asymmetric hydrogenation and biocatalytic Pictet-Spengler reactions are powerful enantioselective methods. rsc.orgrsc.org

Lipase-catalyzed kinetic resolution is another valuable technique. In this method, a racemic mixture of a 1-substituted tetrahydroisoquinoline or a precursor is subjected to a reaction catalyzed by a lipase (B570770), which selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product. For instance, Candida antarctica lipase B has been used in the N-alkoxycarbonylation of 1-substituted tetrahydro-β-carbolines, a structurally related class of compounds, demonstrating the potential of this approach for resolving this compound. nih.gov

Finally, chiral resolution via the formation of diastereomeric salts is a classical yet effective method for separating enantiomers. wikipedia.org This technique involves reacting the racemic this compound with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.orgrug.nl These diastereomers often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the tetrahydroisoquinoline can be recovered by removing the resolving agent. wikipedia.org

Table 3: Commonly Used Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Acid |

| (-)-Mandelic acid | Acid |

| (+)-Camphorsulfonic acid | Acid |

| Brucine | Base (for acidic substrates) |

| (-)-Quinine | Base (for acidic substrates) |

Derivatization and Functionalization Strategies at Key Positions

The strategic modification of the 1,2,3,4-tetrahydroisoquinoline core is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. nih.govrsc.org Key positions for derivatization include the aromatic A-ring, the nitrogen atom (N-2), and the stereogenic centers at C-1 and C-3.

The introduction of various substituents onto the aromatic ring of the tetrahydroisoquinoline skeleton is a pivotal strategy for tuning the electronic and steric properties of the molecule, which in turn can significantly influence its biological activity. nih.gov Classical synthetic methodologies such as the Bischler-Napieralski and Pictet-Spengler reactions are foundational in constructing the core scaffold, and the nature of the starting phenylethylamine precursor dictates the initial substitution pattern of the aromatic ring. researchgate.netnih.gov

The presence of electron-donating groups, such as hydroxy or methoxy (B1213986), on the aromatic ring of the phenylethylamine starting material facilitates the crucial cyclization step in these reactions. researchgate.net For instance, the synthesis of isosalsoline-type alkaloids often begins with a substituted β-arylethyl amine, which is then subjected to Bischler-Napieralski cyclization to yield a highly functionalized 1,2,3,4-tetrahydroisoquinoline. nih.gov

Furthermore, direct electrophilic aromatic substitution on a pre-formed tetrahydroisoquinoline ring can be challenging due to the electron-rich nature of the heterocyclic portion, which can lead to undesired side reactions. Therefore, the incorporation of desired aromatic substituents is often planned from the initial stages of the synthesis. For example, in the synthesis of certain antihypertensive agents, a 6-fluoro-1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivative was prepared, indicating that the fluorine substituent was likely introduced at the level of the starting materials. nih.gov

The following table summarizes examples of aromatic substitutions on the 1,2,3,4-tetrahydroisoquinoline scaffold and the synthetic context.

| Substituent | Position | Synthetic Method Context | Reference |

| 6-Fluoro | 6 | Utilized in the synthesis of antihypertensive agents. nih.gov | nih.gov |

| 7,8-Dichloro | 7, 8 | Incorporated to enhance inhibitory potency against phenylethanolamine N-methyltransferase. nih.gov | nih.gov |

| Methoxy/Hydroxy | Various | Electron-donating groups that facilitate Bischler-Napieralski or Pictet-Spengler cyclization. researchgate.net | researchgate.net |

| 6,7-Dimethoxy | 6, 7 | Common substitution pattern in many naturally occurring isoquinoline (B145761) alkaloids. |

The secondary amine nitrogen atom at the N-2 position of the 1,2,3,4-tetrahydroisoquinoline ring is a prime site for modification, offering a straightforward handle to introduce a wide variety of functional groups. These modifications can profoundly impact the compound's polarity, basicity, and ability to interact with biological targets. Common derivatization strategies include N-alkylation and N-acylation. nih.gov

N-acylation is a frequently employed method to introduce carbonyl-containing moieties. For example, N-acyl derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their pharmacological activity as bradycardic agents. nih.gov The synthesis of N-substituted THIQs can be achieved via the Bischler-Napieralski cyclization approach, where a 3-methoxy-phenyl acetic acid is converted to its corresponding amine, which is then acylated before cyclization and reduction to yield the N-substituted product. nih.gov

In a specific example, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline was synthesized as a potent antihypertensive agent, showcasing the introduction of a complex acyl group at the nitrogen position. nih.gov Another study describes the N-alkylation of N-[2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to introduce a methyl group at the nitrogen atom. researchgate.net These examples highlight the versatility of the nitrogen atom as a point for introducing diverse side chains to modulate biological activity.

The table below provides examples of modifications at the nitrogen atom of the 1,2,3,4-tetrahydroisoquinoline core.

| Modification | Reagents/Method | Resulting Moiety | Reference |

| N-Acylation | Acyl chloride | N-Acyl group | nih.gov |

| N-Alkylation | Not specified | N-Methyl group | researchgate.net |

| N-Carbonylation | [1-(2-phenylethyl)piperidin-4-yl]carbonyl chloride | Complex amide side chain | nih.gov |

The introduction of substituents at the C-1 and C-3 positions of the 1,2,3,4-tetrahydroisoquinoline ring is a critical strategy for creating structural diversity and exploring the stereochemical requirements for biological activity. The C-1 position, in particular, is a common point of substitution, and the chirality at this center is often crucial for the pharmacological effects of 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.govrsc.org

The Pictet-Spengler reaction is a powerful tool for introducing a substituent at the C-1 position by condensing a phenylethylamine with an aldehyde or ketone. nih.gov The choice of the carbonyl component directly determines the nature of the C-1 substituent. For instance, the use of different aldehydes in the Pictet-Spengler condensation leads to a variety of 1-substituted THIQs. nih.gov A convenient method for the synthesis of 1,1-disubstituted derivatives involves the interaction of ketoamides with organomagnesium compounds, followed by cyclization. nih.gov

Functionalization at the C-3 position has also been explored to probe the steric and electronic requirements of biological targets. Studies on inhibitors of phenylethanolamine N-methyltransferase have shown that substitution at the C-3 position with groups like methyl, ethyl, hydroxymethyl, methoxycarbonyl, and aminocarbonyl can significantly affect inhibitory potency. nih.gov For example, a methyl group at C-3 enhanced activity, while a larger ethyl group diminished it, suggesting a spatially compact active site. nih.gov The synthesis of 3-substituted analogs can be achieved through various synthetic routes, including the unexpected formation from N,N-dibenzylaminols during tosylation, which proceeds via an intramolecular Friedel-Crafts cyclization. organic-chemistry.org

The development of asymmetric synthetic methods to control the stereochemistry at these chiral centers is of paramount importance. mdpi.com Enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a key strategy for accessing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.gov

The following table details examples of side chain introductions at C-1 and C-3.

| Position | Introduced Side Chain | Synthetic Method | Reference |

| C-1 | Isopropyl | Not explicitly detailed but is the core subject | |

| C-1 | Various alkyl and aryl groups | Pictet-Spengler reaction, Grignard reaction with ketoamides | nih.govnih.gov |

| C-3 | Methyl, Ethyl, Hydroxymethyl | Varied synthetic approaches | nih.gov |

| C-3 | Methoxycarbonyl, Aminocarbonyl | Varied synthetic approaches | nih.gov |

Biological Activities and Pharmacological Modulations of 1 Isopropyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Enzyme Inhibitory Profiles

Derivatives of the 1-isopropyl-1,2,3,4-tetrahydroisoquinoline scaffold have been evaluated against several enzyme families, demonstrating notable inhibitory activity.

Phosphodiesterase (PDE) Family Inhibition (e.g., PDE4B, PDE4D)

The tetrahydroisoquinoline scaffold is a key structural feature in the design of inhibitors for phosphodiesterase 4 (PDE4), an enzyme family that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels are associated with anti-inflammatory effects, making PDE4 a target for inflammatory diseases. While research has focused on various derivatives, the core isoquinoline (B145761) structure is central to their activity. Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors. Structure-activity relationship (SAR) studies on these compounds indicated that substitutions on the C-3 side chain phenyl ring, such as a methoxy (B1213986) group or a halogen atom at the ortho-position, were beneficial for enhancing inhibitory activity against the PDE4B subtype and improving selectivity.

PDE4 is divided into four subtypes (A, B, C, and D), with PDE4B and PDE4D being particularly implicated in inflammatory processes. Inhibition of these specific isoforms is a key goal to minimize side effects associated with less selective PDE4 inhibitors. For instance, the PDE4D isoform has been identified as a potential oncogene in several human cancers, and its inhibition has shown anti-tumor effects in hepatocellular carcinoma cells.

| Compound Class | Target Enzyme | Key Structural Features for Activity | Observed Effect |

|---|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinoline amides | PDE4B | Methoxy or halogen substitution at ortho-position of C-3 side chain phenyl ring | Enhanced inhibitory activity and selectivity |

| General PDE4D Inhibitors | PDE4D | Varies by compound | Anti-oncogenic properties in hepatocellular carcinoma |

Phenylethanolamine N-methyltransferase (PNMT) Inhibition

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in adrenaline (epinephrine) biosynthesis, catalyzing the methylation of noradrenaline (norepinephrine). Inhibitors of PNMT are of interest for their potential to modulate adrenergic pathways. The 1,2,3,4-tetrahydroisoquinoline (B50084) core is a potent scaffold for PNMT inhibition.

Docking studies have shown that the potency of tetrahydroisoquinoline-based inhibitors is influenced by hydrophobic interactions within the PNMT active site. For example, 1,2,3,4-Tetrahydrobenz[h]isoquinoline (THBQ) shows significantly greater potency (hPNMT Kᵢ=0.49μM) compared to the simpler 1,2,3,4-tetrahydroisoquinoline (hPNMT Kᵢ=5.8μM). This enhanced activity is attributed to interactions with amino acid residues such as Val53, Met258, Val272, and Val269. Further modifications, such as the addition of a lipophilic 7-bromo substituent to THBQ, have been shown to double the inhibitory potency, highlighting the importance of specific structural features in maximizing enzyme inhibition.

Angiotensin Converting Enzyme (ACE) Inhibition

While some tetrahydroisoquinoline derivatives, such as Quinapril, are known inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, the specific 1-isopropyl substituted variants have been more directly characterized by a different antihypertensive mechanism. A series of this compound derivatives were synthesized and evaluated for their potential as antihypertensive agents. The research revealed that their primary mode of action was not ACE inhibition, but rather bradycardic activity, suggesting an effect on heart rate. Specifically, the compound 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline demonstrated antihypertensive effects in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type Ca²⁺ channel blockers. nih.gov This suggests that the cardiovascular effects of this particular subclass of tetrahydroisoquinolines may be mediated through calcium channel modulation rather than direct ACE inhibition. nih.gov

5-Lipoxygenase Pathway Modulation

The 5-lipoxygenase (5-LOX) pathway is crucial for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. A thorough review of available scientific literature indicates a lack of studies specifically investigating the direct modulatory effects of this compound derivatives on the 5-lipoxygenase enzyme or its associated pathways. While many compounds have been identified as 5-LOX inhibitors, this particular chemical scaffold has not been prominently featured in that research.

Kinase Activity Modulation (e.g., Discoidin Domain Receptor 1 (DDR1), p21-activated kinase 4 (PAK4))

The tetrahydroisoquinoline scaffold has proven to be a valuable template for the development of potent and selective kinase inhibitors.

Discoidin Domain Receptor 1 (DDR1) Inhibition: DDR1 is a receptor tyrosine kinase that is activated by collagen and has been implicated in diseases such as tissue fibrosis and cancer. Structure-based drug design has led to the development of 1,2,3,4-tetrahydroisoquinoline derivatives as highly selective DDR1 inhibitors. One representative compound, a tetrahydroisoquinoline-7-carboxamide derivative (compound 6j), binds to DDR1 with high affinity (Kd = 4.7 nM) and effectively suppresses its kinase activity with an IC₅₀ value of 9.4 nM. This compound demonstrated significant selectivity for DDR1 when tested against a large panel of other kinases.

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | 4.7 nM |

| Kinase Inhibition (IC₅₀) | 9.4 nM |

p21-activated kinase 4 (PAK4) Modulation: PAK4 is a serine/threonine kinase involved in cytoskeletal organization, cell motility, and cancer progression. Despite extensive research into PAK4 inhibitors, a review of the current literature did not identify specific studies focused on the inhibition of PAK4 by derivatives of this compound. The known inhibitors of PAK4 belong to other chemical classes, such as indolin-2-one and pyrimidine (B1678525) derivatives.

Receptor-Ligand Interactions and Agonist/Antagonist Profiles

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to interact with a variety of neurotransmitter and other cell surface receptors, exhibiting a range of binding affinities and functional activities.

NMDA Receptor Complex: A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were assessed for their affinity to the ion channel binding site of the N-methyl-D-aspartate (NMDA) receptor. The (S)-configured derivative bearing a 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position showed the highest affinity, with a Kᵢ value of 0.0374 µM. nih.gov This compound also displayed significant enantioselectivity, being nearly 90 times more potent than its corresponding (R)-enantiomer. nih.gov

Beta-Adrenoreceptors: Certain 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as beta-adrenoreceptor agents. These compounds were identified as weak, partial agonists of beta-adrenoreceptors, with some demonstrating favorable binding properties. nih.gov

Other Receptors: The versatile tetrahydroisoquinoline scaffold has been utilized to develop ligands for other receptors as well. For example, N-substituted derivatives have been identified as a class of 5-HT1A receptor ligands, where they act as agonists or partial agonists. The volume of the terminal amide substituent and the length of the alkyl chain were found to be critical parameters for determining receptor affinity and in vivo activity.

| Compound Class | Receptor Target | Affinity (Kᵢ) / Profile |

|---|---|---|

| (S)-8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | NMDA Receptor (PCP site) | 0.0374 µM |

| 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives | Beta-Adrenoreceptors | Weak, partial agonists |

| N-substituted 1,2,3,4-tetrahydroisoquinolines | 5-HT1A Receptor | Agonist / Partial Agonist |

Orexin (B13118510) Receptor System Modulation

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors, OX1 and OX2, is a critical regulator of sleep-wake states, feeding behavior, and reward pathways. Selective antagonism of the orexin-1 (OX1) receptor is a therapeutic strategy being investigated for addiction and anxiety disorders. Research into tetrahydroisoquinoline-based compounds has identified them as selective OX1 antagonists.

Structure-activity relationship (SAR) studies have highlighted the importance of substitution at the 1-position of the THIQ core for receptor subtype selectivity. While some dual orexin antagonists feature a 4-trifluoromethylphenylethyl group at this position, and OX2 selective antagonists may lack any substitution, certain THIQ derivatives with a 3,4-dimethoxybenzyl group at the 1-position have demonstrated selectivity for the OX1 receptor. Further modifications have led to the identification of compounds with significantly improved potency and selectivity. For instance, compound 73 (RTIOX-251) , a THIQ derivative, shows an apparent dissociation constant (Ke) of 16.1 nM at the OX1 receptor, with over 620-fold selectivity against the OX2 receptor.

Table 1: Orexin Receptor (OX1) Antagonist Selectivity

| Compound | Substitution at 1-position | Receptor Target | Ke (nM) | Selectivity (over OX2) |

|---|---|---|---|---|

| 11 | 3,4-dimethoxybenzyl | OX1 selective | - | Some |

| 73 (RTIOX-251) | Modified benzyl | OX1 selective | 16.1 | >620-fold |

Opioid Receptor Subtype Selectivity (e.g., μ, δ, κ opioid receptors)

Derivatives of this compound have emerged as a significant class of potent and selective kappa (κ) opioid receptor antagonists. The κ opioid receptor is a key target for developing treatments for depression, anxiety, and substance abuse disorders.

The isopropyl group at the 1-position of the tetrahydroisoquinoline ring has been shown to be crucial for high-potency antagonism. Research has demonstrated that replacing this isopropyl group with a hydrogen atom or a phenyl ring leads to a substantial loss in κ antagonist potency, decreasing it by 168-fold and 109-fold, respectively. The stereochemistry at this position is also vital, with specific isomers showing significantly higher potency.

These compounds are not only potent but also highly selective. Lead compounds in this series exhibit remarkable selectivity for the κ opioid receptor over the mu (μ) and delta (δ) opioid receptors. For example, one lead compound with a Ke value of 0.14 nM at the κ receptor showed significantly weaker binding at μ and δ receptors, underscoring its high selectivity. This selectivity is a critical attribute, as it may reduce the side effects associated with non-selective opioid receptor modulation.

Table 2: Opioid Receptor Binding Profile of Selected Tetrahydroisoquinoline Derivatives

| Compound | Ke (nM) at κ Receptor | Fold-Loss in Potency (vs. Compound 1) | Selectivity (μ/κ) | Selectivity (δ/κ) |

|---|---|---|---|---|

| 1 (lead compound) | 0.14 | - | >357 | >21,400 |

| 6 (H at 1-pos) | 23.5 | 168-fold | - | - |

| 7 (Phenyl at 1-pos) | 15.2 | 109-fold | - | - |

| 8 (Cyclopropyl at 1-pos) | 0.64 | 4.6-fold | 417 | >4690 |

| 12 | 0.37 | - | 646 | >8100 |

Antimicrobial and Antiviral Efficacy

The versatile THIQ scaffold is also a foundation for the development of agents to combat infectious diseases.

Antibacterial Spectrum and Mechanisms

Isoquinoline and its derivatives have been recognized for their antibacterial properties. A new class of alkynyl isoquinoline compounds has demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. nih.gov

These compounds exhibit moderate to potent activity against Staphylococcus epidermidis, Listeria monocytogenes, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov Some tricyclic isoquinoline derivatives have also shown antibacterial properties against Gram-positive pathogens such as S. aureus and Streptococcus pneumoniae. mdpi.com The mechanism of action for some of these derivatives is believed to involve the perturbation of the bacterial cell wall and nucleic acid biosynthesis. nih.gov

Table 3: Antibacterial Activity of Isoquinoline Derivatives

| Bacterial Strain | Type | Activity of Derivatives |

|---|---|---|

| Staphylococcus aureus (MRSA, VRSA) | Gram-positive | Potent bactericidal activity nih.gov |

| Streptococcus pneumoniae | Gram-positive | Moderate to potent activity nih.govmdpi.com |

| Enterococcus faecalis | Gram-positive | Moderate activity nih.gov |

| Listeria monocytogenes | Gram-positive | Moderate activity nih.gov |

Antifungal Activity Assessment

The development of novel fungicides is crucial for addressing agricultural losses and human fungal infections. Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antifungal properties against various phytopathogenic fungi. nih.govresearchgate.net

In one study, several novel THIQ derivatives showed medium to excellent antifungal activity against six different plant pathogenic fungi. nih.gov Specifically, compounds designated A13 and A25 were found to be particularly effective against A. alternata, with EC50 values of 2.375 mg/L and 2.251 mg/L, respectively. nih.govresearchgate.net Mechanistic studies suggest that these compounds may act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme and causing significant damage to the fungal mycelium morphology. nih.gov Other derivatives have shown promising activity against T. rubrum and A. flavus. acs.org

Antiviral Potentials (e.g., Human Coronaviruses HCoV-229E, OC-43)

The emergence of viral pandemics has accelerated the search for new antiviral agents. The tetrahydroisoquinoline core has served as a template for synthesizing compounds with activity against human coronaviruses.

Initial studies have been conducted to evaluate the anti-coronavirus activity of newly synthesized 1-oxo-2,3,4-trisubstituted THIQ derivatives against two common human coronavirus strains, HCoV-229E and HCoV-OC43. Certain compounds demonstrated a significant protective effect on cells infected with the OC-43 strain. For instance, compounds labeled Avir-1 and Avir-2 showed sustained activity for up to 120 minutes of exposure. More recently, novel heterocyclic compounds based on the THIQ structure were found to effectively suppress the replication of authentic SARS-CoV-2 in cell cultures.

Effects on Cellular Differentiation and Physiological Processes

The biological activities of 1,2,3,4-tetrahydroisoquinoline derivatives extend to influencing fundamental cellular processes and physiological functions. Synthetic THIQ derivatives have been reported to exhibit antitumor properties, which are inherently linked to the regulation of cell cycle, apoptosis, and differentiation. nih.gov

Some THIQ derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), enzymes that are crucial for cell cycle progression and nucleotide synthesis. nih.gov By inhibiting these key enzymes, such compounds can induce cell cycle arrest and apoptosis in cancer cells, demonstrating a profound effect on cellular proliferation and survival pathways. nih.gov While direct, extensive research on the specific role of this compound in cellular differentiation is still emerging, its demonstrated influence on enzymes that govern cell fate points to a significant potential in this area.

Induction of Granulocytic Differentiation

Certain derivatives of tetrahydroisoquinoline have been shown to induce the differentiation of leukemic cells into granulocytes, a critical process in hematopoiesis. One such derivative, 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide (CDST), has demonstrated the ability to promote cellular differentiation and inhibit the proliferation of human leukemia HL-60 cells. scirp.org

The differentiation-inducing effect of CDST was confirmed through a functional nitroblue tetrazolium (NBT) reduction assay and by observing the expression of the cell surface antigen CD11b, both of which are indicative of granulocytic differentiation. scirp.org The mechanism underlying this effect involves the arrest of the cell cycle in the G0/G1 phase, which is a common feature in the differentiation of hematopoietic cells. scirp.org This cell cycle arrest is associated with the p27Kip1 protein, a cyclin-dependent kinase inhibitor that regulates the G1/S transition. scirp.org By inducing G0/G1 phase arrest, CDST effectively halts proliferation and pushes the leukemic cells towards a mature granulocytic lineage. scirp.org

Modulation of Inflammatory Response Pathways

Tetrahydroisoquinoline derivatives have been shown to modulate various inflammatory response pathways. A synthetic tetrahydroisoquinoline alkaloid, MHTP, has demonstrated anti-inflammatory effects by inhibiting the function of prostaglandin (B15479496) E2 (PGE2) and reducing the migration of inflammatory cells to the site of inflammation. researchgate.net In models of acute lung injury, MHTP significantly inhibited the migration of total inflammatory cells and neutrophils to the lungs. researchgate.net Furthermore, MHTP was found to decrease the production of nitric oxide (NO) and the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and the anti-inflammatory cytokine interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net

Other studies on synthetic tetrahydroisoquinoline alkaloids have revealed their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated cells. nih.gov This inhibitory action on iNOS and NO production was linked to the inhibition of STAT-1 phosphorylation. nih.gov Additionally, novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives have been shown to inhibit LPS-induced pro-inflammatory mediators, including IL-6 and tumor necrosis factor-α (TNF-α), by suppressing the NF-κB and JNK signaling pathways. nih.gov

| Compound/Derivative | Pathway/Mediator Modulated | Observed Effect |

| MHTP | PGE2, Inflammatory Cell Migration, NO, IL-1β, IL-6, IL-10 | Anti-inflammatory, Reduced cell migration and cytokine production researchgate.net |

| Synthetic THI Alkaloids | iNOS, COX-2, STAT-1 Phosphorylation | Preferential inhibition of iNOS/NO expression nih.gov |

| ELC-D-2 (a tetrahydroquinoline derivative) | NF-κB, JNK, IL-6, TNF-α, iNOS, COX-2 | Inhibition of pro-inflammatory mediators and enzymes nih.gov |

Broader Neuropharmacological and Antiproliferative Activities

The therapeutic potential of 1,2,3,4-tetrahydroisoquinoline derivatives extends to a range of neuropharmacological and antiproliferative applications. rsc.orgnih.gov These compounds have been investigated for their ability to protect neurons, alleviate pain and inflammation, control seizures, and combat parasitic infections.

Neuroprotective Effects and Mechanisms

1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous amine found in the human brain, has demonstrated significant neuroprotective properties. nih.govnih.gov Its mechanism of action is multifaceted, involving the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. nih.gov 1MeTIQ has been shown to protect cultured rat mesencephalic neurons, particularly tyrosine hydroxylase-positive neurons, from various dopaminergic neurotoxins, including 1-methyl-4-phenylpyridinium ion (MPP+), 6-hydroxydopamine, rotenone, and l-benzyl-1,2,3,4-tetrahydroisoquinoline. nih.gov This neuroprotective effect is stereoselective, with the (R)-enantiomer being more active than the (S)-enantiomer. nih.gov

The neuroprotection offered by 1MeTIQ is also linked to its ability to antagonize the glutamatergic system. It prevents glutamate-induced cell death and calcium influx, suggesting a specific action on NMDA receptors. nih.gov This is further supported by its ability to inhibit the binding of [3H]MK-801 to these receptors. nih.gov In vivo studies have shown that 1MeTIQ can prevent the kainate-induced release of excitatory amino acids. nih.gov The compound's ability to suppress the induction of thiobarbituric acid-reactive substances (TBARS) by neurotoxins like MPTP suggests that its neuroprotective effect is at least partially due to a reduction in free radicals, which helps to prevent cell membrane degeneration. nih.gov

Analgesic and Anti-inflammatory Properties

Specific derivatives of tetrahydroisoquinoline have been identified as potent analgesic and anti-inflammatory agents. For instance, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has demonstrated significant analgesic activity in both thermal and chemical pain models, surpassing the efficacy of reference drugs in increasing the pain sensitivity threshold. biomedpharmajournal.org

In a model of formalin-induced arthritis, this compound exhibited a pronounced anti-inflammatory effect, which was found to be more potent than that of diclofenac (B195802) sodium. biomedpharmajournal.org The dual analgesic and anti-inflammatory properties of these derivatives make them promising candidates for the development of new non-narcotic pain relievers. biomedpharmajournal.org Similarly, hybrids of ibuprofen (B1674241) with 1,2,3,4-tetrahydroquinoline have been synthesized and show potential anti-inflammatory activity. mdpi.com

| Compound | Analgesic Model | Anti-inflammatory Model | Key Finding |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Hot plate test, Vinegar writhing test | Formalin-induced arthritis | Showed high analgesic activity and a more potent anti-inflammatory effect than diclofenac sodium. biomedpharmajournal.org |

Anticonvulsant Potentials

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their potential as anticonvulsant agents. A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown high anticonvulsant potency in preventing sound-induced seizures in mice. nih.gov These compounds are believed to act as non-competitive antagonists of the AMPA receptor, a key player in excitatory neurotransmission. nih.govnih.gov The development of 3D pharmacophore models has aided in the design of new anticonvulsant agents based on the tetrahydroisoquinoline scaffold, highlighting the importance of specific structural features for activity. nih.gov

Antiparasitic Activities (e.g., P. falciparum)

The antiparasitic potential of tetrahydroisoquinoline derivatives has been demonstrated, particularly against the malaria parasite Plasmodium falciparum. Twenty-one novel derivatives of 1-aryl-6-hydroxy-THIQ analogs were synthesized and evaluated for their antiplasmodial activity, with several compounds showing potent activity comparable to the standard drug chloroquine. rsc.org These compounds also exhibited good selectivity and were predicted to have favorable pharmacokinetic properties. rsc.org

Three specific THIQ analogs from the Medicines for Malaria Venture (MMV) Malaria Box demonstrated potent activity against the asexual blood stage of P. falciparum, including chloroquine-resistant strains, with IC50 values in the nanomolar range. rsc.org These compounds were also effective against the mature gametocyte and early sporogonic stages of the parasite's life cycle. rsc.org Further studies on a tetrahydroisoquinoline hit from the Pathogen Box identified its mode of resistance as the P. falciparum translation elongation factor 2 (PfeEF2), highlighting a novel mechanism of action. nih.gov

| Derivative Class | Target Organism | Key Findings |

| 1-aryl-6-hydroxy-THIQ analogs | P. falciparum | Potent antimalarial activity, comparable to chloroquine; good selectivity. rsc.org |

| THIQ analogs from MMV Malaria Box | P. falciparum (including chloroquine-resistant strains) | Potent activity against asexual blood, mature gametocyte, and early sporogonic stages. rsc.org |

| Tetrahydroisoquinolone carboxanilides | P. falciparum (multiple resistant strains) | Potent anti-malarial activity with no cytotoxicity to mammalian cells. nih.gov |

Antitumor Research Directions

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with significant pharmacological properties. tandfonline.comnih.govresearchgate.net Extensive research has been dedicated to exploring the potential of THIQ derivatives as anticancer agents, leading to the discovery of compounds that modulate various cancer-relevant targets and pathways. tandfonline.comeurekaselect.com These derivatives have demonstrated a wide range of antitumor activities, including cytotoxicity against various human cancer cell lines, inhibition of cell proliferation, induction of apoptosis (programmed cell death), and interruption of cell migration. researchgate.netbenthamdirect.com The research directions for these compounds are multifaceted, focusing on the design and synthesis of novel analogs that target specific enzymes, signaling pathways, and cellular processes critical for tumor growth and survival. nih.govrsc.org

Key research avenues include the development of THIQ derivatives as inhibitors of protein kinases, modulators of oncogenic pathways, and agents that interfere with DNA replication and repair. nih.govnih.gov Naturally occurring THIQ alkaloids and their synthetic analogs have shown promise against a variety of cancers, such as melanoma, breast, ovarian, and prostate cancer. researchgate.net The primary mechanisms underlying their anticancer effects involve inducing cell cycle arrest, triggering apoptosis, inhibiting tubulin polymerization, and causing DNA fragmentation. eurekaselect.comresearchgate.net

Inhibition of KRas and Angiogenesis

A significant direction in THIQ research has been the development of derivatives targeting key oncogenes and related pathways, such as Kirsten rat sarcoma viral oncogene homolog (KRas). nih.gov The KRas oncogene is frequently mutated in various cancers, including a high percentage of pancreatic, lung, and colon cancers. nih.gov Researchers have synthesized and evaluated a series of THIQ derivatives for their potential to inhibit KRas.

One study focused on THIQs designed with a core structure similar to the natural antitumor alkaloid Trabectedin. nih.gov These compounds were screened for their activity against a panel of colorectal cancer (CRC) cell lines. The findings indicated that substitutions on the phenyl ring of the THIQ scaffold significantly influence inhibitory activity. For instance, a derivative bearing a chloro group at the 4-position of the phenyl ring (GM-3-18) demonstrated significant KRas inhibition across all tested colon cancer cell lines, with IC50 values ranging from 0.9 µM to 10.7 µM. nih.govnih.gov Another compound, GM-3-143, which has a trifluoromethyl group at the same position, also showed notable KRas inhibition. nih.gov

In addition to direct oncogene inhibition, anti-angiogenesis—the prevention of new blood vessel formation required for tumor growth—is another critical research focus. The same study identified a THIQ derivative, GM-3-121, as a potent anti-angiogenic agent with an IC50 value of 1.72 µM in an assay measuring the inhibition of vascular endothelial growth factor (VEGF). nih.govnih.gov Molecular docking studies suggest these compounds bind effectively to the active sites of KRas and VEGF receptors. nih.gov

| Compound | Target/Activity | Tested Cell Lines | Reported IC50 Values | Reference |

|---|---|---|---|---|

| GM-3-18 | KRas Inhibition | Colo320, DLD-1, HCT116, SNU-C1, SW480 | 0.9 µM to 10.7 µM | nih.govnih.gov |

| GM-3-143 | KRas Inhibition | Colon Cancer Cell Lines | Data not specified, but reported as significant | nih.gov |

| GM-3-121 | Anti-angiogenesis (VEGF Inhibition) | Endothelial Colony-Forming Cells (ECFC) | 1.72 µM | nih.govnih.gov |

Dual Inhibition of DHFR and CDK2

Another promising research direction involves the design of THIQ derivatives as dual inhibitors of critical cell cycle and metabolic enzymes. Dihydrofolate reductase (DHFR) is an essential enzyme for DNA synthesis, and its inhibition is a proven anticancer strategy. nih.gov Similarly, Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression. A study reported the synthesis of novel 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives and evaluated their anticancer activity against lung (A549) and breast (MCF7) cancer cell lines. nih.gov

The results showed that these compounds exhibited moderate to strong anticancer activity. nih.gov Specifically, compound 7e was the most potent against the A549 lung cancer cell line, with an IC50 value of 0.155 µM. Compound 8d displayed the highest potency against the MCF7 breast cancer cell line, with an IC50 of 0.170 µM. nih.gov Further investigation revealed that these compounds' mechanisms of action included inducing apoptosis and causing cell cycle arrest. Enzyme inhibition assays and molecular docking studies confirmed that compound 7e is a significant inhibitor of CDK2, while compound 8d strongly binds to and inhibits DHFR. nih.gov

| Compound | Primary Target | Tested Cell Line | Reported IC50 Value | Reference |

|---|---|---|---|---|

| Compound 7e | CDK2 | A549 (Lung Cancer) | 0.155 µM | nih.gov |

| Compound 8d | DHFR | MCF7 (Breast Cancer) | 0.170 µM | nih.gov |

Induction of Apoptosis via Novel Mechanisms

Inducing apoptosis in cancer cells is a central goal of many antitumor therapies. Research has explored novel THIQ-based chalcone (B49325) derivatives for their ability to trigger this process in breast cancer. A study synthesized a series of tetrahydro- eurekaselect.comresearchgate.netnih.govtriazolo[3,4-a]isoquinoline chalcones and tested them on mouse (Luc-4T1) and human (MDA-MB-231) breast cancer cells. mdpi.com

Among the synthesized compounds, chalcone analogues containing a methoxy group (compounds 3a and 5a) were found to have significant, concentration-dependent anticancer activity. mdpi.com These compounds were shown to induce cell cycle arrest and apoptosis. Mechanistic studies using quantitative PCR revealed that the compounds increased the Bax/Bcl2 mRNA ratio, indicating a shift towards a pro-apoptotic state. Furthermore, an increase in caspase 3/7 activity confirmed the activation of the apoptotic cascade. mdpi.com Molecular docking analyses suggested that these chalcone derivatives may exert their effects by inhibiting anti-apoptotic proteins such as cIAP1 and BCL2. mdpi.com

This line of research highlights the potential for developing THIQ derivatives that can overcome resistance to apoptosis, a common challenge in cancer treatment. The 1,2,3,4-tetrahydroisoquinoline motif itself is also known to play a role as a DNA alkylator, covalently bonding to guanine (B1146940) residues and causing DNA damage that can lead to cell death. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Aromatic Substituents on Biological Activity

The substitution pattern on the aromatic ring of the tetrahydroisoquinoline nucleus plays a pivotal role in determining the pharmacological profile of 1-isopropyl-THIQ derivatives. The nature and position of these substituents can significantly influence binding affinity and efficacy at various biological targets.

Research into novel antihypertensive agents based on the 1-isopropyl-THIQ scaffold has underscored the importance of aromatic substitution. nih.govnih.gov A systematic exploration of substituents on the benzene (B151609) ring revealed that the introduction of a fluorine atom at the 6-position is a key determinant for potent in vitro bradycardic activity. nih.gov Specifically, the compound 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline demonstrated significant antihypertensive effects. nih.govnih.gov This highlights the favorable interaction of a 6-fluoro substituent with the target receptor, which is thought to be a calcium channel. nih.gov

Furthermore, studies on other THIQ derivatives have provided broader insights into the role of aromatic substituents. For instance, in a series of 1-adamantoyloaminoalkyl derivatives of THIQ, substitutions on the aromatic part, such as a bromine atom at the 5-position and a methoxy (B1213986) group at the 8-position, were found to modulate the affinity for serotonin (B10506) 5-HT(1A) and 5-HT(2A) receptors. nih.gov Generally, both electron-donating and electron-withdrawing groups on the aromatic backbone have been shown to be vital in modulating the biological potential of THIQ compounds. mdpi.comdrugdesign.orgrsc.org This suggests that the electronic properties and steric bulk of the substituents are critical factors in receptor recognition and binding.

The table below summarizes the impact of selected aromatic substituents on the biological activity of THIQ derivatives.

| Compound Class | Aromatic Substituent(s) | Biological Activity | Reference |

| 1-Isopropyl-THIQ | 6-Fluoro | Antihypertensive | nih.govnih.gov |

| 1-Adamantoyloaminoalkyl-THIQ | 5-Bromo, 8-Methoxy | 5-HT(1A)/5-HT(2A) receptor affinity modulation | nih.gov |

Significance of Nitrogen Substitution and its Impact on Activity

Modification of the nitrogen atom at the 2-position of the 1-isopropyl-1,2,3,4-tetrahydroisoquinoline core is a critical strategy for modulating pharmacological activity. The nature of the substituent on the nitrogen atom can profoundly influence potency, selectivity, and pharmacokinetic properties.

Broader studies on the THIQ scaffold have consistently demonstrated the importance of N-substitution. For example, in the context of antitubercular agents, N-substituted 5,8-disubstituted tetrahydroisoquinolines have been investigated, with the nature of the N-substituent influencing the inhibitory activity against Mycobacterium tuberculosis. researchgate.net Similarly, novel N-substituted THIQ analogs have been evaluated for their antifungal activity, with the specific substituents on the nitrogen atom dictating the potency and spectrum of activity against different fungal species. nih.gov

The following table illustrates the effect of different nitrogen substituents on the biological activity of THIQ derivatives.

| THIQ Core | Nitrogen Substituent | Biological Activity | Reference |

| 1-Isopropyl-THIQ | -CO-[1-(2-phenylethyl)piperidin-4-yl] | Antihypertensive | nih.govnih.gov |

| 5,8-disubstituted-THIQ | Various N-substituents | Antitubercular | researchgate.net |

| THIQ | Various N-substituents | Antifungal | nih.gov |

Stereochemical Requirements for Enhanced Pharmacological Action

The 1-position of the this compound molecule is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). The three-dimensional arrangement of atoms, or stereochemistry, at this center is often a critical factor for pharmacological activity, as biological receptors are themselves chiral and can exhibit preferential binding to one enantiomer over the other.

While the specific stereochemical requirements for 1-isopropyl-THIQ derivatives in many of their reported activities have not been extensively detailed in the available literature, the broader field of THIQ research consistently highlights the importance of chirality at the C1 position for biological activity. nuph.edu.ua For instance, in the development of chiral THIQ derivatives as anticancer agents, different enantiomers have shown varying levels of potency. nih.gov This stereoselectivity arises from the specific interactions between the enantiomers and their biological targets, such as enzymes or receptors. The precise fit of one enantiomer into a binding pocket, often likened to a lock and key mechanism, can lead to a significantly higher affinity and, consequently, a more potent pharmacological response compared to its mirror image.

The synthesis of chirally pure THIQ analogs is therefore a key strategy in medicinal chemistry to optimize therapeutic efficacy and potentially reduce off-target effects that might be associated with the less active or inactive enantiomer. nih.gov The enantioselective synthesis of 1-substituted THIQs is an active area of research, with various methods being developed to control the stereochemistry at the C1 position. nuph.edu.ua

Role of Bridging Moieties and Linkers in Receptor Binding

In the design of novel antihypertensive agents based on the 1-isopropyl-THIQ scaffold, the "tether between the piperidyl moiety and the terminal aromatic ring" was found to be important for potent activity. nih.gov This indicates that the linker plays a crucial role in correctly positioning the different parts of the molecule within the receptor's binding site to achieve optimal interactions.

This principle is further illustrated in the development of antitubercular THIQ derivatives. Structure-activity relationship studies revealed that the nature of the linking group was a key factor. Specifically, linkers such as a methylene (B1212753) (–CH2–) or a carboxamide (–CONH–) group were found to be more effective than a carbonyl (–CO–) or an acetonyl (–COCH2–) linker. nih.gov This suggests that the flexibility and hydrogen-bonding capacity of the linker are important for target engagement.

The following table provides examples of the influence of bridging moieties on the activity of THIQ derivatives.

| THIQ Derivative Class | Bridging Moiety/Linker | Impact on Activity | Reference |

| Antihypertensive 1-Isopropyl-THIQs | Tether between piperidyl and aromatic ring | Important for potent activity | nih.gov |

| Antitubercular THIQs | –CH2– or –CONH– | More effective than –CO– or –COCH2– | nih.gov |

| Anti-schistosomal THIQs | Linker to a furoxan moiety | Essential for activity | nih.gov |

Development of Subtype Selectivity through Structural Modification

Many biological targets, such as receptors and enzymes, exist as multiple subtypes. Developing drugs that selectively interact with a specific subtype is a major goal in medicinal chemistry, as it can lead to more targeted therapies with fewer side effects. Structural modifications to the this compound scaffold have been shown to be a successful strategy for achieving such subtype selectivity.

A notable example is the development of positive allosteric modulators for the N-methyl-D-aspartate (NMDA) receptor. By modifying a known class of GluN2C/D-selective tetrahydroisoquinoline analogues, researchers were able to identify compounds with enhanced activity at the GluN2B subunit. nih.gov This shift in selectivity was achieved through subtle changes to the substitution pattern on the THIQ core, demonstrating that small structural alterations can have a profound impact on subtype recognition. Analysis of enantiomeric pairs in this study further revealed that the (S)-(-) enantiomer was active at GluN2B, GluN2C, and/or GluN2D subunits, while the (R)-(+) enantiomer was only active at GluN2C/D subunits, highlighting the crucial role of stereochemistry in determining subtype selectivity. nih.gov

In the context of antitubercular agents, structural modifications to 5,8-disubstituted THIQ derivatives led to compounds with selectivity for the mycobacterial ATP synthase enzyme over its human counterpart. nih.gov This selectivity is crucial for minimizing toxicity to the host.

Advanced Characterization and Computational Investigations

Spectroscopic Analysis for Conformational Insights (e.g., ROESY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable for determining the spatial proximity of protons, which helps in defining the molecule's three-dimensional shape and the orientation of its substituents. researchgate.netchemrxiv.org

For 1-substituted tetrahydroisoquinolines, the heterocyclic ring typically adopts a half-chair conformation. mdpi.com The key conformational question revolves around whether the substituent at the C1 position (the isopropyl group in this case) occupies an axial or equatorial position. NOESY experiments on analogous 1-benzyl-1,2,3,4-tetrahydroisoquinolines have been used to investigate these preferences. researchgate.net The observation of through-space correlations between the protons of the C1 substituent and specific protons on the tetrahydroisoquinoline core allows for the unambiguous assignment of its orientation. For instance, a strong ROESY or NOESY cross-peak between the isopropyl methine proton and axial protons within the heterocyclic ring would provide conclusive evidence for an equatorial orientation of the isopropyl group. chemrxiv.orgmdpi.com These studies can rapidly provide evidence to confirm a desired conformer from small amounts of material. chemrxiv.org

X-ray Crystallography for Ligand-Target Complex Elucidation

X-ray crystallography is the definitive method for determining the high-resolution, three-dimensional structure of molecules in their solid state and is considered a gold-standard approach in structure-based drug design. nih.govmdpi.com When a ligand like a 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivative is co-crystallized with its biological target (e.g., an enzyme or receptor), the resulting structure provides a precise map of the binding interactions at an atomic level. youtube.com

Molecular Modeling and Docking Simulations for Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. unar.ac.id This method is frequently employed in drug discovery to screen virtual libraries of compounds and to understand the plausible binding modes of active molecules. For derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), docking studies have been instrumental in elucidating their interactions with various biological targets. nih.govnih.gov

In a typical docking study, the 3D structure of the target protein is used to create a virtual binding site. The ligand is then placed in this site in various conformations, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov Studies on THIQ derivatives targeting enzymes like E. coli DNA gyrase or the sigma-2 receptor have identified key amino acid residues involved in binding. nih.govnih.gov These interactions often involve hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues within the active site. The results from these simulations can guide the synthesis of new analogs with improved binding characteristics. unar.ac.id

| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| THIQ-Dipeptide Conjugate | E. coli DNA gyrase B (4KFG) | -6.708 | Not specified | nih.gov |

| 6,7-dimethoxy-THIQ derivative | Sigma-2 Receptor (Homology Model) | Not specified | Not specified | nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govutupub.fi MD simulations are crucial for assessing the stability of a ligand-protein complex and understanding how protein flexibility influences ligand binding. utupub.fidntb.gov.ua

Starting from a docked pose, an MD simulation is run for a specific duration (typically nanoseconds to microseconds) to observe the temporal evolution of the complex. nih.gov Key analyses include the calculation of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to assess the stability of the complex. A stable RMSD profile over time suggests that the ligand remains securely in the binding pocket. nih.gov MD simulations on complexes of THIQ derivatives have been used to confirm the stability of docking poses and to refine the understanding of key interactions that are maintained throughout the simulation. nih.govnih.gov This provides a more realistic representation of the binding event than static docking alone. springernature.com

Quantitative Structure-Activity Relationship (QSAR) Approaches (e.g., CoMFA, Pharmacophore Modeling)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are essential for understanding which molecular properties are key to a compound's function and for predicting the activity of new, unsynthesized molecules. nih.govrsc.orgresearchgate.net

For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be topological, electronic, or steric in nature. Statistical methods, such as multiple linear regression, are then used to develop an equation that links these descriptors to the observed biological activity (e.g., IC50 values). researchgate.net

Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This "pharmacophore" serves as a template for designing new molecules that fit the required spatial and electronic features for optimal interaction with the biological target.

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely applied to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Emerging Research Directions and Future Perspectives

Identification of Novel Biological Targets for Therapeutic Development

The 1-isopropyl-1,2,3,4-tetrahydroisoquinoline core is a versatile scaffold that has demonstrated a range of biological activities, suggesting its potential to interact with multiple biological targets. Research into derivatives of this compound has primarily focused on its cardiovascular effects, with notable activity as an antihypertensive agent. nih.gov Studies have revealed that these compounds can elicit their effects through the modulation of calcium channels, a critical pathway in the regulation of blood pressure. nih.gov

Beyond its cardiovascular applications, the broader class of 1,2,3,4-tetrahydroisoquinolines has been investigated for a wide array of therapeutic applications. These include roles as anticancer, antibacterial, anti-HIV, anti-inflammatory, and neuroprotective agents. nih.govnuph.edu.uaresearchgate.net This diverse bioactivity profile for the general tetrahydroisoquinoline structure suggests that the 1-isopropyl substituted variant could also be explored for efficacy against a similar spectrum of diseases. The presence of the isopropyl group at the 1-position provides a unique steric and electronic profile that may confer selectivity for novel biological targets not previously associated with this class of compounds.

Future research is anticipated to further elucidate the specific molecular targets of this compound and its derivatives. High-throughput screening and chemoproteomic approaches are expected to play a crucial role in identifying novel protein binding partners, thereby uncovering new therapeutic avenues.

Optimization of Potency and Selectivity Through Rational Design

The principles of rational drug design are being actively applied to optimize the potency and selectivity of this compound derivatives. Structure-activity relationship (SAR) studies are instrumental in this process, providing insights into how chemical modifications to the core structure influence biological activity. nih.govnih.gov

For instance, in the context of its antihypertensive effects, SAR studies have demonstrated that the introduction of specific substituents on the tetrahydroisoquinoline ring is crucial for potent in vitro activity. nih.gov Furthermore, the nature of the linker or "tether" between the core and a terminal aromatic ring has been shown to be important for in vivo antihypertensive efficacy. nih.gov

In the pursuit of developing selective inhibitors for other targets, such as phosphodiesterase 4 (PDE4), rational design has also proven effective. By introducing specific chemical groups, researchers have been able to enhance inhibitory activity and achieve selectivity for particular PDE4 subtypes. nih.gov These studies underscore the malleability of the this compound scaffold and its potential for fine-tuning to achieve desired therapeutic profiles.

The table below summarizes key findings from SAR studies on this compound derivatives:

| Modification Site | Observed Effect on Activity | Reference |

| Substituents on the tetrahydroisoquinoline ring | Essential for potent in vitro antihypertensive activity | nih.gov |

| Tether between the piperidyl moiety and terminal aromatic ring | Important for potent antihypertensive activity | nih.gov |

| Attachment of CH3O or CF3O group to the phenyl ring (para-position) | Enhanced inhibitory activity against PDE4B | nih.gov |

| Addition of a sulfonamide group | Improved inhibitory activity against PDE4B and subtype selectivity | nih.gov |

| Introduction of rigid substituents at the C-3 position | Favored PDE4 subtype selectivity | nih.gov |

Development of Advanced Synthetic Methodologies for Diversification

The exploration of the full therapeutic potential of this compound is intrinsically linked to the development of efficient and versatile synthetic methodologies. A number of synthetic strategies have been employed to generate libraries of derivatives for biological screening. nih.govnih.govresearchgate.net

One of the most prominent methods for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction. nih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. Microwave-assisted variations of this reaction have been developed to improve reaction times and yields. researchgate.net

Other synthetic approaches include the use of Grignard reagents to introduce substituents at the 1-position of the tetrahydroisoquinoline ring. nih.gov Furthermore, multi-component reactions (MCRs) are emerging as a powerful tool for the rapid generation of diverse sets of derivatives from simple starting materials. nih.gov These advanced synthetic methods are crucial for creating a wide range of analogs, which is essential for comprehensive SAR studies and the discovery of novel therapeutic agents.

Integrated Experimental and Computational Drug Discovery Strategies

The synergy between experimental and computational approaches is accelerating the drug discovery process for this compound derivatives. nih.govmdpi.com Computational tools, such as molecular docking and molecular dynamics simulations, are being used to predict how these molecules bind to their biological targets. nih.govmdpi.com

These in silico methods allow for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted binding affinity and selectivity for subsequent chemical synthesis and experimental testing. This integrated approach saves time and resources by focusing on the most promising candidates.

For example, docking simulations have been used to understand the binding modes of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives within the active site of PDE4, providing a rationale for observed SAR data and guiding the design of more potent inhibitors. nih.gov Similarly, computational combinatorial chemistry has been employed to generate vast virtual libraries of tetrahydroisoquinoline-containing molecules for in silico screening against therapeutic targets like CD44. mdpi.com

The continued integration of these computational strategies with traditional experimental pharmacology and medicinal chemistry is expected to streamline the development of novel therapeutics based on the this compound scaffold.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Isopropyl-THIQ, and how can reaction conditions be optimized for academic-scale preparation?

- Methodology : The compound is typically synthesized via reductive amination or alkylation of tetrahydroisoquinoline precursors. For example, alkylation with isopropyl halides under basic conditions (e.g., NaH in THF) yields 1-Isopropyl-THIQ. Microwave-assisted synthesis (40–100°C, 30–60 min) improves reaction efficiency by reducing time and enhancing purity . Optimization includes solvent choice (polar aprotic solvents like DMF improve yields) and catalyst screening (e.g., Pd/C for hydrogenation steps) .

Q. How can structural characterization of 1-Isopropyl-THIQ be performed to confirm regiochemistry and purity?

- Methodology : Use a combination of - and -NMR to identify proton environments and carbon frameworks. Key signals include the isopropyl group’s methyl doublet (~1.2 ppm) and the tetrahydroisoquinoline backbone’s aromatic protons (6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, particularly for enantiomeric forms .

Q. What in vitro assays are suitable for preliminary evaluation of 1-Isopropyl-THIQ’s biological activity?

- Methodology : Screen for receptor binding (e.g., dopamine or adrenergic receptors) using radioligand displacement assays. For cardiovascular studies, evaluate bradycardic activity in isolated guinea pig right atria by measuring spontaneous beating rate inhibition. Dose-response curves (0.1–100 µM) identify EC values .

Advanced Research Questions

Q. How do substituents at the 1-position of THIQ derivatives influence pharmacological activity, and what structural motifs are critical for antihypertensive effects?

- Methodology : Structure-activity relationship (SAR) studies reveal that bulky 1-substituents (e.g., isopropyl) enhance affinity for L-type Ca channels, reducing reflex tachycardia in hypertensive models. Compare 1-Isopropyl-THIQ with 1-methyl or 1-phenyl analogs using patch-clamp assays to quantify ion channel modulation. Molecular docking (e.g., AutoDock Vina) identifies key interactions with channel residues (e.g., Phe1143 in Cav1.2) .

Q. What strategies enable enantioselective synthesis of 1-Isopropyl-THIQ, and how do enantiomers differ in biological activity?

- Methodology : Asymmetric hydrogenation of 3,4-dihydroisoquinolines using Ir/(R)-3,5-diMe-Synphos catalysts achieves >99% enantiomeric excess (ee). Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers. Pharmacological assays on (R)- and (S)-1-Isopropyl-THIQ reveal stereospecific effects; e.g., (S)-enantiomers may exhibit higher MAO-B inhibition, as seen in related THIQ derivatives .

Q. How can discrepancies between in vitro potency and in vivo efficacy of 1-Isopropyl-THIQ be addressed?

- Methodology : Conduct pharmacokinetic studies (e.g., LC-MS/MS) to assess bioavailability, plasma half-life, and blood-brain barrier penetration in rodent models. If poor oral absorption is observed, prodrug strategies (e.g., esterification of tertiary amines) enhance solubility. Parallel artificial membrane permeability assays (PAMPA) predict absorption issues early in development .

Q. What computational methods predict the metabolic stability of 1-Isopropyl-THIQ derivatives?

- Methodology : Use density functional theory (DFT) to calculate oxidation potentials of the isopropyl group, identifying susceptibility to cytochrome P450-mediated metabolism. Molecular dynamics simulations (e.g., GROMACS) model interactions with CYP3A4 to predict metabolic hotspots. Validate with liver microsome assays (human/rat) and UPLC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。